molecular formula C13H14O4 B13144594 3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid CAS No. 664334-20-7

3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid

Katalognummer: B13144594
CAS-Nummer: 664334-20-7
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: GSMUNBJHYOTUHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid is an organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of two allyloxy groups attached to a benzoic acid core, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid typically involves the reaction of 3,4-dihydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers and other materials.

Wirkmechanismus

The mechanism of action of 3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid involves its interaction with specific molecular targets. When appended to a ligand or pharmacophore through its acid linker, this compound allows for UV light-induced covalent modification of a biological target via the alkyne tag . This property makes it useful in chemical biology experiments and the development of photoaffinity probes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a similar benzoyl structure with an alkyne tag.

    Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]: Another benzoic acid derivative with allyloxy groups.

Uniqueness

3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

664334-20-7

Molekularformel

C13H14O4

Molekulargewicht

234.25 g/mol

IUPAC-Name

3,4-bis(prop-2-enoxy)benzoic acid

InChI

InChI=1S/C13H14O4/c1-3-7-16-11-6-5-10(13(14)15)9-12(11)17-8-4-2/h3-6,9H,1-2,7-8H2,(H,14,15)

InChI-Schlüssel

GSMUNBJHYOTUHR-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=C(C=C(C=C1)C(=O)O)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.